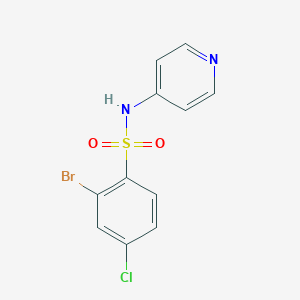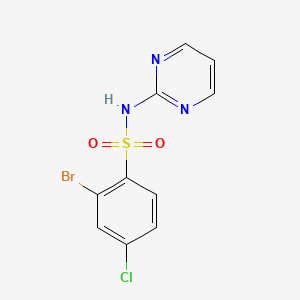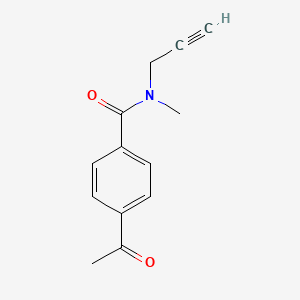
3-ethyl-N-methyl-N-prop-2-ynylpyridine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-ethyl-N-methyl-N-prop-2-ynylpyridine-4-carboxamide (also known as MPEP) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of neuroscience. MPEP is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which has been implicated in various neurological disorders.
作用机制
MPEP acts as a selective antagonist of mGluR5, which is a G-protein-coupled receptor that is widely expressed in the central nervous system. Activation of mGluR5 has been implicated in various neurological disorders, including anxiety, depression, addiction, and neurodegenerative diseases. By blocking the activity of mGluR5, MPEP can modulate the release of various neurotransmitters, including glutamate, dopamine, and GABA, which are involved in the regulation of mood, cognition, and behavior.
Biochemical and Physiological Effects
MPEP has been shown to have various biochemical and physiological effects in animal models. It has been found to reduce the release of glutamate in the brain, which is a key neurotransmitter involved in various neurological disorders. MPEP has also been shown to modulate the release of dopamine and GABA, which are involved in the regulation of mood, cognition, and behavior. Furthermore, MPEP has been found to have neuroprotective effects in animal models of Parkinson's disease and Huntington's disease.
实验室实验的优点和局限性
MPEP has several advantages for lab experiments. It is a selective antagonist of mGluR5, which allows for the specific modulation of this receptor without affecting other receptors. MPEP is also relatively stable and can be easily synthesized in the lab. However, there are also some limitations to using MPEP in lab experiments. It has low solubility in water, which can limit its efficacy in some experiments. Furthermore, MPEP has a relatively short half-life, which can make it difficult to maintain a consistent level of drug exposure in animal models.
未来方向
There are several future directions for the study of MPEP. One area of research is the development of more potent and selective mGluR5 antagonists that can be used in clinical trials for various neurological disorders. Another area of research is the investigation of the role of mGluR5 in various neurological disorders, including anxiety, depression, addiction, and neurodegenerative diseases. Furthermore, the potential use of MPEP in combination with other drugs for the treatment of neurological disorders should be explored. Overall, the study of MPEP has the potential to provide valuable insights into the underlying mechanisms of various neurological disorders and may lead to the development of novel therapeutic strategies.
合成方法
The synthesis of MPEP involves a series of chemical reactions, starting with the condensation of 2-ethoxypyridine with propargyl bromide to form 2-ethoxy-5-propargylpyridine. This compound is then reacted with methylamine to yield N-methyl-N-prop-2-ynylpyridine-2-carboxamide. Finally, the carboxylic acid group is introduced by reacting the compound with ethyl chloroformate to obtain MPEP.
科学研究应用
MPEP has been extensively studied for its potential therapeutic applications in various neurological disorders, including anxiety, depression, addiction, and neurodegenerative diseases. It has been shown to have neuroprotective effects in animal models of Parkinson's disease and Huntington's disease. MPEP has also been found to reduce alcohol consumption in rats and mice, suggesting its potential use in the treatment of alcohol addiction. Furthermore, MPEP has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
属性
IUPAC Name |
3-ethyl-N-methyl-N-prop-2-ynylpyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-4-8-14(3)12(15)11-6-7-13-9-10(11)5-2/h1,6-7,9H,5,8H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJBNCPLLLMBHOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CN=C1)C(=O)N(C)CC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[[Benzyl-[[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]methyl]amino]methyl]oxan-4-ol](/img/structure/B6625899.png)

![(3S,4S)-3-(hydroxymethyl)-4-methyl-N-[[3-(1-methylpyrazol-4-yl)phenyl]methyl]pyrrolidine-1-carboxamide](/img/structure/B6625903.png)
![N-[3-[5-(trifluoromethyl)pyridin-2-yl]oxypropyl]pyrrolidine-1-carboxamide](/img/structure/B6625911.png)
![2-[[(4aR,7aS)-5-oxo-3,4,4a,6,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-1-yl]methyl]-5-chlorobenzonitrile](/img/structure/B6625920.png)
![(4aR,7aS)-1-[[4-chloro-2-(1,2,4-triazol-1-yl)phenyl]methyl]-3,4,4a,6,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B6625926.png)
![Methyl 2-methoxy-4-[(2-methylpyrazol-3-yl)sulfamoyl]benzoate](/img/structure/B6625929.png)
![Methyl 4-[cyanomethyl(methyl)sulfamoyl]-2-methoxybenzoate](/img/structure/B6625931.png)


![6-[(4-Methyl-1,3-oxazol-2-yl)sulfanyl]pyridine-3-carbonitrile](/img/structure/B6625959.png)


![2-cyclopentyl-N-(2-hydroxyethyl)-N-[(4-methylphenyl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B6625967.png)